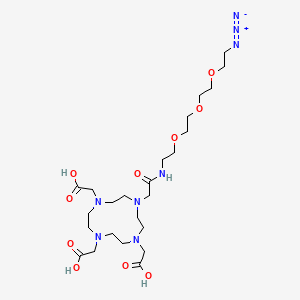
3-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a piperidine ring bearing a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment to the Benzaldehyde Moiety: The final step involves the coupling of the trifluoromethyl-substituted piperidine with benzaldehyde under basic conditions, often using a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonate
Major Products Formed
Oxidation: 3-(4-(Trifluoromethyl)piperidin-1-yl)benzoic acid
Reduction: 3-(4-(Trifluoromethyl)piperidin-1-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural features.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 3-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-(Trifluoromethyl)piperidin-1-yl)ethylbenzaldehyde
- 3-(4-(Trifluoromethyl)piperidin-1-yl)methylbenzaldehyde
- 3-(4-(Trifluoromethyl)piperidin-1-yl)propylbenzaldehyde
Uniqueness
3-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of bioactive molecules and materials .
Propriétés
Formule moléculaire |
C13H14F3NO |
|---|---|
Poids moléculaire |
257.25 g/mol |
Nom IUPAC |
3-[4-(trifluoromethyl)piperidin-1-yl]benzaldehyde |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)11-4-6-17(7-5-11)12-3-1-2-10(8-12)9-18/h1-3,8-9,11H,4-7H2 |
Clé InChI |
MQEPRGVGBOPZDG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(F)(F)F)C2=CC=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-dioxopyrrolidin-1-yl (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate](/img/structure/B14772775.png)

![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14772797.png)

![tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane](/img/structure/B14772805.png)







